VEGFR-2 Inhibitory Potency of the Pyridazinone Analog Clarifies the Scaffold Activity Ceiling
While no direct assay data exist for the target compound, the closest structurally characterized analog in the public domain is compound 18b (3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivative bearing a 4-chloro-3-(trifluoromethyl)phenyl terminus). In a VEGFR-2 enzymatic assay, 18b demonstrated an IC50 of 60.7 nM [1]. By contrast, the des‑ethyl analog N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea has no reported VEGFR-2 inhibition data, indicating that the simple phenylurea is insufficient for kinase engagement . The target compound retains the 6‑methylpyridazine heterocycle required for hinge binding while substituting the 2‑ethylphenyl group in place of the allosteric‑pocket‑targeting 4-chloro-3-(trifluoromethyl)phenyl moiety, a combination that is hypothesized to produce a distinct type‑I binding profile with potentially differentiated selectivity, though confirmatory data are absent.
| Evidence Dimension | VEGFR-2 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No reported data |
| Comparator Or Baseline | Compound 18b: IC50 = 60.7 nM; N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea: IC50 not reported |
| Quantified Difference | Activity of 18b confirms nanomolar potency is achievable on this scaffold; the des‑ethyl analog lacks measurable activity, underscoring the essential role of the urea N‑aryl substitution pattern. |
| Conditions | VEGFR-2 in vitro enzymatic assay (radiometric or fluorescence-based kinase activity measurement) |
Why This Matters
Procurement of the target compound enables exploration of a 2‑ethylphenyl substitution that is absent from published kinase‑active analogs, offering a path to novel intellectual property and selectivity profiles distinct from the 4-chloro-3-(trifluoromethyl)phenyl series.
- [1] Jaballah MY, et al. J Enzyme Inhib Med Chem. 2019;34(1):1573-1589. doi:10.1080/14756366.2019.1651723. View Source
